molecular formula C20H14ClN5O7 B12472062 2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide

Katalognummer: B12472062
Molekulargewicht: 471.8 g/mol
InChI-Schlüssel: LTMBKDZKGVYUBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its benzylamino group, chloronitrophenyl group, and dinitrobenzamide structure, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of benzamide derivatives, followed by the introduction of the benzylamino group through nucleophilic substitution reactions. The chloronitrophenyl group is then added via electrophilic aromatic substitution. The final product is obtained after purification and characterization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylamino and chloronitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution and chlorinating agents for electrophilic substitution.

Major Products

The major products formed from these reactions include various substituted benzamides, nitroanilines, and chlorobenzyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-4-nitrophenyl isothiocyanate
  • 2-chloro-4-nitrophenyl benzoate
  • 2-chloro-4-nitrophenyl glycoside

Uniqueness

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research.

Eigenschaften

Molekularformel

C20H14ClN5O7

Molekulargewicht

471.8 g/mol

IUPAC-Name

2-(benzylamino)-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C20H14ClN5O7/c21-16-9-13(24(28)29)6-7-17(16)23-20(27)15-8-14(25(30)31)10-18(26(32)33)19(15)22-11-12-4-2-1-3-5-12/h1-10,22H,11H2,(H,23,27)

InChI-Schlüssel

LTMBKDZKGVYUBA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.